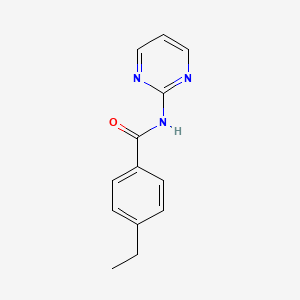amino]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5681954.png)
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, also known as DMCM, is a synthetic compound that belongs to the family of benzodiazepines. It has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor, which is a key player in the central nervous system.
作用機序
The mechanism of action of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one involves its interaction with the GABA-A receptor. The GABA-A receptor is a pentameric protein complex that consists of five subunits, each of which has four transmembrane domains. The binding of GABA to the receptor induces a conformational change that opens an ion channel in the center of the protein complex, allowing chloride ions to flow into the cell and hyperpolarize the membrane potential. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one binds to a specific site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site. Binding of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one to this site enhances the affinity of the receptor for GABA, leading to an increase in the amplitude and duration of the GABAergic response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one are primarily mediated by its modulation of the GABA-A receptor. By enhancing the activity of the receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can induce anxiolytic, sedative, and anticonvulsant effects in animal models. In addition, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been shown to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, in different brain regions. These effects suggest that 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one may have potential therapeutic applications in the treatment of anxiety, epilepsy, and other neurological disorders.
実験室実験の利点と制限
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has several advantages as a tool for scientific research. First, it has a high affinity and selectivity for the benzodiazepine site of the GABA-A receptor, which allows for precise modulation of the receptor activity. Second, it has a well-established pharmacological profile and has been extensively studied in animal models and human subjects. Third, it is relatively easy to synthesize and can be obtained in large quantities.
However, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one also has some limitations for lab experiments. First, its effects on the GABA-A receptor can be influenced by various factors, such as the composition of the receptor subunits, the presence of other modulators, and the membrane potential of the cell. Second, its pharmacokinetic properties, such as its half-life and bioavailability, may vary depending on the route of administration and the species used. Third, its use in human subjects is limited by ethical and safety concerns, as well as regulatory restrictions.
将来の方向性
There are several future directions for the research on 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one. First, the development of more selective and potent modulators of the GABA-A receptor, based on the structure of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one, could lead to the discovery of new therapeutic agents for neurological disorders. Second, the investigation of the molecular mechanisms underlying the modulation of the GABA-A receptor by 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one could provide insights into the regulation of inhibitory neurotransmission in the brain. Third, the exploration of the effects of 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one on other neurotransmitter systems and brain regions could broaden our understanding of its pharmacological profile and potential clinical applications.
合成法
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be synthesized through a multi-step process, starting from 6-methylcoumarin. The first step involves the protection of the hydroxyl group at position 4 of the coumarin ring with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the reaction of the protected coumarin with N,N-diethyl-N-methylaminoethyl chloride, which introduces the diethylaminoethyl group at position 3 of the coumarin ring. The TBDMS group is then removed, and the resulting compound is reacted with formaldehyde and hydrochloric acid to yield 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one.
科学的研究の応用
3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one has been widely used in scientific research as a tool to study the function and regulation of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one acts as a positive allosteric modulator of the GABA-A receptor, which means that it enhances the activity of the receptor in response to GABA, the endogenous ligand of the receptor. By modulating the activity of the GABA-A receptor, 3-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-6-methyl-4H-chromen-4-one can be used to investigate the role of this receptor in various physiological and pathological processes, such as anxiety, epilepsy, and addiction.
特性
IUPAC Name |
3-[[2-(diethylamino)ethyl-methylamino]methyl]-6-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-20(6-2)10-9-19(4)12-15-13-22-17-8-7-14(3)11-16(17)18(15)21/h7-8,11,13H,5-6,9-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAZEAKZLARHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=COC2=C(C1=O)C=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(3-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5681882.png)

![(4aS*,7aR*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5681900.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)
![N-cyclopentyl-3-({[2-(1,3-thiazol-2-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5681927.png)

![5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-amine](/img/structure/B5681940.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)

![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![9-[(2-chloro-6-fluorophenyl)acetyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5681969.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)